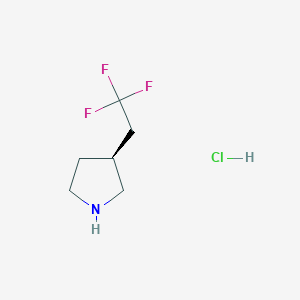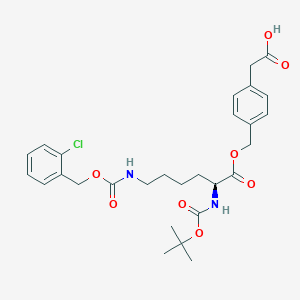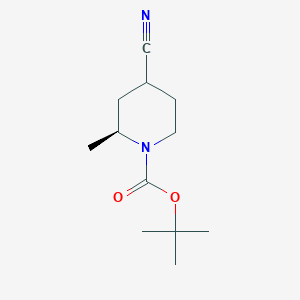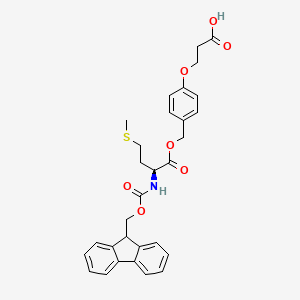
Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH” is a derivative of aspartic acid. It is a Fmoc-protected amino acid used in solid-phase peptide synthesis . The Fmoc group is a common protecting group used in the synthesis of peptides, and the tert-butyl ester (OtBu) is a protecting group for the side chain .
Synthesis Analysis
The synthesis of “Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH” involves the condensation of the side-chain carboxy with an appropriate amine or alcohol . The α-amino and carboxy functions can be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively . This facilitates the synthesis of branched esters and amides, and lactams and lactones containing the aspartyl unit .
Molecular Structure Analysis
The empirical formula of “Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH” is C23H25NO6 . Its molecular weight is 411.45 g/mol .
Chemical Reactions Analysis
The Asp (OtBu) residue can form aspartimide under strong basic conditions . The aspartimide can open to form either the desired peptide or the beta-peptide . Backbone protection on the amino acid before Asp will prevent aspartimide formation .
Physical And Chemical Properties Analysis
“Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH” is a powder . Its optical activity is [α]20/D −24±2°, c = 1% in DMF . It has a melting point of 148-150 °C (dec.) .
Wissenschaftliche Forschungsanwendungen
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH: is primarily used in SPPS, which is a method for the synthesis of peptides. This compound, with its Fmoc protective group, allows for the sequential addition of amino acids to a growing peptide chain while minimizing side reactions . The tert-butyl (OtBu) group protects the aspartic acid side chain, preventing racemization and aspartimide formation during the synthesis process .
Medicinal Chemistry and Drug Design
In drug design, protecting groups like Fmoc and OtBu are crucial for the synthesis of drug precursors. This compound can be used to introduce the aspartic acid moiety into drug molecules under controlled conditions, which is essential for the development of new pharmaceuticals .
Conjugation to Carrier Proteins
The compound can be used to conjugate peptides to carrier proteins, a critical step in creating peptide-based vaccines. The Fmoc group can be removed under mild conditions after the peptide is attached to the carrier, leaving the peptide intact .
Bioconjugation and Labeling Studies
In bioconjugation, this compound can be used to attach signaling or labeling molecules to peptides or proteins. This is particularly useful in fluorescence studies or when creating targeted drug delivery systems .
Research on Peptide Structure and Function
Researchers use this compound to synthesize peptides with specific structures to study their function. This can include investigations into enzyme-substrate interactions, peptide folding, and stability studies .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH, also known as Fmoc-L-aspartic acid 4-tert-butyl ester , is a Fmoc protected amino acid used in solid phase peptide synthesis . The primary target of this compound is the peptide chain in the synthesis process .
Mode of Action
The compound acts as a protective group for the aspartic acid residue during peptide synthesis . It prevents the formation of aspartimide by-products, which can lead to undesired peptide sequences .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . It ensures the correct sequence of amino acids in the peptide chain by preventing the formation of aspartimide by-products .
Result of Action
The use of Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH in peptide synthesis results in the correct formation of peptide sequences . By preventing the formation of aspartimide by-products, it ensures the integrity of the synthesized peptides .
Action Environment
The action of Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect its efficacy . It is typically stored at a temperature of 2-8°C .
Eigenschaften
IUPAC Name |
3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]oxymethyl]phenoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35NO9/c1-33(2,3)43-30(37)18-28(31(38)41-19-21-12-14-22(15-13-21)40-17-16-29(35)36)34-32(39)42-20-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-15,27-28H,16-20H2,1-3H3,(H,34,39)(H,35,36)/t28-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUWKPKBKDNNDA-NDEPHWFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-asp(otbu)-O-CH2-PH-och2-CH2-cooh | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyl(di-t-butyl)phosphine} nickel(II)](/img/structure/B6289742.png)
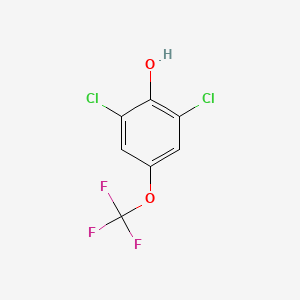


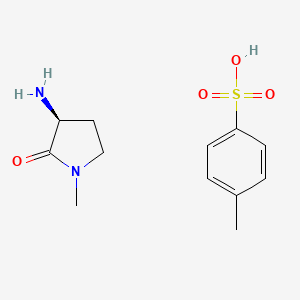
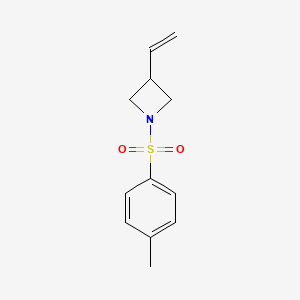
![9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B6289791.png)

